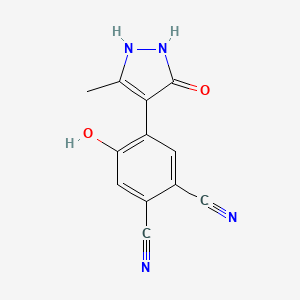![molecular formula C20H25N7O2 B11045516 N-(2-(1H-Imidazol-1-yl)ethyl)-2-(3-oxo-2-(pyridin-3-ylmethyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-7-yl)acetamide](/img/structure/B11045516.png)
N-(2-(1H-Imidazol-1-yl)ethyl)-2-(3-oxo-2-(pyridin-3-ylmethyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-7-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-IMIDAZOL-1-YL)ETHYL]-2-{3-OXO-2-[(PYRIDIN-3-YL)METHYL]-2H,3H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-7-YL}ACETAMIDE is a complex organic compound that features a combination of imidazole, pyridine, and triazoloazepine moieties
Preparation Methods
The synthesis of N-[2-(1H-IMIDAZOL-1-YL)ETHYL]-2-{3-OXO-2-[(PYRIDIN-3-YL)METHYL]-2H,3H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-7-YL}ACETAMIDE involves multiple steps. The synthetic route typically starts with the preparation of the imidazole and pyridine intermediates, followed by their coupling with the triazoloazepine core. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents. The major products formed depend on the specific reagents and conditions used
Scientific Research Applications
N-[2-(1H-IMIDAZOL-1-YL)ETHYL]-2-{3-OXO-2-[(PYRIDIN-3-YL)METHYL]-2H,3H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-7-YL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate biological pathways by binding to these targets, thereby influencing cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other imidazole, pyridine, and triazoloazepine derivatives. What sets N-[2-(1H-IMIDAZOL-1-YL)ETHYL]-2-{3-OXO-2-[(PYRIDIN-3-YL)METHYL]-2H,3H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-7-YL}ACETAMIDE apart is its unique combination of these three moieties, which imparts distinct chemical and biological properties. Similar compounds include:
- Imidazole derivatives like clemizole and etonitazene.
- Pyridine derivatives such as nicotinamide.
- Triazoloazepine derivatives used in various pharmacological studies .
Properties
Molecular Formula |
C20H25N7O2 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-(2-imidazol-1-ylethyl)-2-[3-oxo-2-(pyridin-3-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-7-yl]acetamide |
InChI |
InChI=1S/C20H25N7O2/c28-19(23-8-11-25-10-7-22-15-25)12-16-3-4-18-24-27(20(29)26(18)9-5-16)14-17-2-1-6-21-13-17/h1-2,6-7,10,13,15-16H,3-5,8-9,11-12,14H2,(H,23,28) |
InChI Key |
MDARXTPDFFSGBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NN(C(=O)N2CCC1CC(=O)NCCN3C=CN=C3)CC4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5,7,9-tetramethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione](/img/structure/B11045447.png)
![1-acetyl-4-[(4-chlorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11045456.png)
![3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11045457.png)


![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11045473.png)
![methyl (2E)-[4-(4-ethoxyphenyl)-5-(morpholin-4-yl)-3-oxothiophen-2(3H)-ylidene]ethanoate](/img/structure/B11045481.png)
![1-cycloheptyl-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11045492.png)
![5-(1,3-benzodioxol-5-yl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11045498.png)
![1-Hydroxy-4,4,6-trimethyl-4h-pyrrolo[3,2,1-ij]quinolin-2(1h)-one](/img/structure/B11045502.png)
![5-(3,4-Dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11045509.png)
![N-[1-(13-Dimethyl-1H-pyrazol-4-YL)ethyl]prop-2-ynamide](/img/structure/B11045510.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11045512.png)
![3-amino-1-phenyl-6,7-dihydro-8H-cyclopenta[e]imidazo[1,5-b]pyridazin-8-one](/img/structure/B11045524.png)
